3-chloro-N-cyclohexyl-N-methylbenzamide
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Overview
Description
3-chloro-N-cyclohexyl-N-methylbenzamide is an organic compound with the molecular formula C14H18ClNO It is a derivative of benzamide, where the benzene ring is substituted with a chlorine atom at the 3-position, and the amide nitrogen is bonded to both a cyclohexyl and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-cyclohexyl-N-methylbenzamide typically involves the reaction of 3-chlorobenzoyl chloride with N-cyclohexyl-N-methylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
3-chlorobenzoyl chloride+N-cyclohexyl-N-methylamine→this compound+HCl
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction conditions and improved yields. The use of automated systems for the addition of reagents and the removal of by-products can further enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-cyclohexyl-N-methylbenzamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom on the benzene ring can be substituted by other nucleophiles under appropriate conditions.
Reduction Reactions: The carbonyl group in the amide can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Oxidation Reactions: The methyl group attached to the nitrogen can be oxidized to a nitroso or nitro group using strong oxidizing agents.
Common Reagents and Conditions
Substitution: Sodium methoxide in methanol can be used to substitute the chlorine atom.
Reduction: Lithium aluminum hydride in dry ether is commonly used for the reduction of the amide group.
Oxidation: Potassium permanganate in acidic conditions can oxidize the methyl group.
Major Products
Substitution: 3-methoxy-N-cyclohexyl-N-methylbenzamide
Reduction: N-cyclohexyl-N-methylbenzylamine
Oxidation: 3-chloro-N-cyclohexyl-N-nitrosobenzamide
Scientific Research Applications
3-chloro-N-cyclohexyl-N-methylbenzamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used to study the effects of amide derivatives on biological systems.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-chloro-N-cyclohexyl-N-methylbenzamide involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 3-chloro-N-cyclohexyl-N-ethylbenzamide
- 3-chloro-N-cyclohexyl-2-methoxy-N-methylbenzamide
- 3-chloro-N-cyclohexyl-N-methyl-2-methylbenzamide
Uniqueness
3-chloro-N-cyclohexyl-N-methylbenzamide is unique due to the presence of both a cyclohexyl and a methyl group on the amide nitrogen, which can influence its chemical reactivity and biological activity. The chlorine substitution on the benzene ring also adds to its distinct properties compared to other benzamide derivatives.
Properties
IUPAC Name |
3-chloro-N-cyclohexyl-N-methylbenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClNO/c1-16(13-8-3-2-4-9-13)14(17)11-6-5-7-12(15)10-11/h5-7,10,13H,2-4,8-9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVWMSMLXHQOQKF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCC1)C(=O)C2=CC(=CC=C2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.75 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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